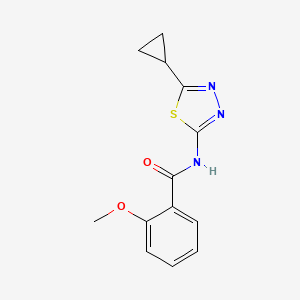
N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide, also known as FPPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FPPT belongs to the class of piperazinecarbothioamide compounds and is a derivative of piperazine.
作用机制
N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide exerts its pharmacological effects through various mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines and oxidative stress, which are implicated in the pathogenesis of several diseases. N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide has also been found to modulate the activity of various enzymes and signaling pathways involved in cell growth and survival. Additionally, N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to interact with neurotransmitter receptors, suggesting its potential in the treatment of neurological disorders.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types and tissues. N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide has also been found to modulate the activity of various enzymes and signaling pathways involved in cell growth and survival. Additionally, N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to have neuroprotective effects, including the prevention of neuroinflammation and neuronal cell death.
实验室实验的优点和局限性
N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its pharmacological properties. Moreover, N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide has been found to have low toxicity and is well-tolerated in animal models. However, one limitation of N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several possible future directions for research on N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide. One area of interest is the development of N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide-based drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the pharmacological effects of N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide. Moreover, the development of more efficient synthesis methods and the optimization of N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide's pharmacokinetic properties are also areas of interest for future research.
合成方法
N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide can be synthesized using a multi-step process that involves the reaction of 2-fluoroaniline with 4-hydroxybenzaldehyde to form 2-fluoro-4-(4-hydroxyphenyl)aniline. The resulting compound is then treated with thiosemicarbazide to yield N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide. The synthesis of N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide has been reported in several studies and is considered a relatively simple and efficient process.
科学研究应用
N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic properties in various diseases. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective activities. N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide has also been investigated for its anticancer properties, with studies showing its ability to induce apoptosis and inhibit the growth of cancer cells. Moreover, N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide has been found to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(2-fluorophenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3OS/c18-15-3-1-2-4-16(15)19-17(23)21-11-9-20(10-12-21)13-5-7-14(22)8-6-13/h1-8,22H,9-12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPYUIDQFIWSCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)O)C(=S)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{butyryl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl butyrate](/img/structure/B5163431.png)
![4'-(4-acetylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5163435.png)


![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-butoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5163444.png)
![5-amino-N-(2-chloro-5-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5163451.png)
![1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5163452.png)
![N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B5163458.png)
![1-(1-hydroxyethyl)-17-[2-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5163472.png)
![{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalate](/img/structure/B5163479.png)

![3-(3-chlorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5163511.png)
![N-(2-chlorophenyl)-2-(1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)acetamide](/img/structure/B5163517.png)
